molecular formula C21H25N3O5S B2470912 ethyl 5,5,7,7-tetramethyl-2-(3-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 854134-23-9

ethyl 5,5,7,7-tetramethyl-2-(3-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2470912
CAS No.: 854134-23-9
M. Wt: 431.51
InChI Key: CGXXRQWFRLIMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,5,7,7-tetramethyl-2-(3-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, substituted with ethyl, tetramethyl, and nitrobenzamido groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,5,7,7-tetramethyl-2-(3-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, which is achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and β-ketoesters. The subsequent steps involve the introduction of the ethyl, tetramethyl, and nitrobenzamido groups through various substitution and coupling reactions. Common reagents used in these steps include ethyl chloroformate, methyl iodide, and nitrobenzoyl chloride, under conditions such as reflux or microwave irradiation to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential to meet the quality standards required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5,7,7-tetramethyl-2-(3-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Coupling Reactions: Palladium catalysts, ligands, and bases such as potassium carbonate (K2CO3).

Major Products

    Reduction of Nitro Group: Formation of the corresponding amino derivative.

    Hydrolysis of Ester Group: Formation of the carboxylic acid derivative.

    Coupling Products: Formation of biaryl or polyaryl compounds.

Scientific Research Applications

Ethyl 5,5,7,7-tetramethyl-2-(3-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5,5,7,7-tetramethyl-2-(3-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzamido group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its bioactive effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 5,5,7,7-tetramethyl-2-(3-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other thienopyridine derivatives, such as:

    Clopidogrel: A well-known antiplatelet drug with a similar thienopyridine core but different substituents.

    Prasugrel: Another antiplatelet agent with structural similarities but distinct pharmacological properties.

    Ticlopidine: An older thienopyridine derivative used as an antiplatelet drug.

The uniqueness of this compound lies in its specific substituents, which impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 5,5,7,7-tetramethyl-2-[(3-nitrobenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-6-29-19(26)15-14-11-20(2,3)23-21(4,5)16(14)30-18(15)22-17(25)12-8-7-9-13(10-12)24(27)28/h7-10,23H,6,11H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXXRQWFRLIMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.